Cas no 126-50-1 (Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)-)
126-50-1 structure
Product Name:Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)-
Numero CAS:126-50-1
MF:C12H15N3O
MW:217.267002344131
CID:145263
PubChem ID:31349
Update Time:2025-04-19
Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)-
- 4-acetyl-4-(2-cyanoethyl)heptanedinitrile
- 1,1,1-Tris-cyanoethylacetone
- EINECS 204-787-3
- USAF B-122
- 3,3',3''-(2-Oxopropylidyne)trispropanenitrile
- NSC-680511
- Heptanedinitrile, 4-acetyl-4-(2-cyanoethyl)-
- 1, 4-acetyl-4-(2-cyanoethyl)-
- AKOS024254548
- 1,1,1-Tris(beta-cyanoethyl)acetone
- NSC 147707
- 126-50-1
- M2YBH5Y6K7
- 1,7-HEPTANEDINITRILE, 4-ACETYL-4-(2-CYANOETHYL)-
- 1,1-Tris(2-cyanoethyl)-2-propanone
- NSC680511
- 1,1,1-Tris(.beta.-cyanoethyl)acetone
- NSC-147707
- NS00041633
- 4-Acetyl-4-(2cyanoethylheptane)dinitrile
- 1,1-Tris(2-cyanoethyl)acetone
- starbld0011199
- 3-03-00-01439 (Beilstein Handbook Reference)
- WLN: NC2XV1 & 2CN & 2CN
- SCHEMBL11509637
- UNII-M2YBH5Y6K7
- Heptane, 4-acetyl-4-(2-cyanoethyl)-1,7-dinitrilo-
- BRN 1782506
- NSC147707
- MFCD01723843
- DTXSID90155038
- 1,1-Tris-cyanoethylacetone
- 1,1,1-Tris(2-cyanoethyl)acetone
- 1,1,1-Tris(2-cyanoethyl)-2-propanone
- NS-02534
- Heptane,7-dinitrilo-
- 1,1-Tris(.beta.-cyanoethyl)acetone
- JEQZAEPYFGSAIF-UHFFFAOYSA-N
-
- Inchi: 1S/C12H15N3O/c1-11(16)12(5-2-8-13,6-3-9-14)7-4-10-15/h2-7H2,1H3
- Chiave InChI: JEQZAEPYFGSAIF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C(CCC#N)(CCC#N)CCC#N
Proprietà calcolate
- Massa esatta: 217.12200
- Massa monoisotopica: 217.121512
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 334
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: -0.1
- Superficie polare topologica: 88.4
Proprietà sperimentali
- Densità: 1.065
- Punto di ebollizione: 500.7°Cat760mmHg
- Punto di infiammabilità: 256.6°C
- Indice di rifrazione: 1.474
- PSA: 88.44000
- LogP: 2.47314
Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)- Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655798-50mg |
4-Acetyl-4-(2-cyanoethyl)heptanedinitrile |
126-50-1 | 98% | 50mg |
¥2950.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655798-100mg |
4-Acetyl-4-(2-cyanoethyl)heptanedinitrile |
126-50-1 | 98% | 100mg |
¥3166.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655798-250mg |
4-Acetyl-4-(2-cyanoethyl)heptanedinitrile |
126-50-1 | 98% | 250mg |
¥4988.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655798-1g |
4-Acetyl-4-(2-cyanoethyl)heptanedinitrile |
126-50-1 | 98% | 1g |
¥7398.00 | 2024-08-09 |
Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)- Letteratura correlata
-
Damir Barisic,Jakob Lebon,C?cilia Maichle-M?ssmer,Reiner Anwander Chem. Commun. 2019 55 7089
-
Sung-Min Kang,Sung-Chan Jang,Yuvaraj Haldorai,A. T. Ezhil Vilian,Muruganantham Rethinasabapathy,Changhyun Roh,Young-Kyu Han,Yun Suk Huh RSC Adv. 2017 7 48374
-
Bertrand Marrot,Chantal Brouca-Cabarrecq,Alain Mosset J. Mater. Chem. 1996 6 789
-
4. The kinetics of hydrogen abstraction by difluoroamino-radicals, from propionaldehyde, and n- and iso-butyraldehyde, and their acyl radical decompositionsP. Cadman,C. Dodwell,A. F. Trotman-Dickenson,A. J. White J. Chem. Soc. A 1970 2371
-
5. Photochemical preparation of the cis isomers of dichlorobis(tri-n-alkyl-phosphine)palladium(II)(alkyl = Et, Prn, or Bun); the crystal-structure analysis of the overcrowded n-propyl homologueNathaniel W. Alcock,Terence J. Kemp,Franz L. Wimmer J. Chem. Soc. Dalton Trans. 1981 635
126-50-1 (Heptanedinitrile,4-acetyl-4-(2-cyanoethyl)-) Prodotti correlati
- 2938-69-4(4-Cyano-2,2-diethylbutyraldehyde)
- 10413-01-1(Hexanenitrile,4-methyl-5-oxo-)
- 59997-51-2(Pivaloylacetonitrile)
- 1681-17-0(4-Acetyl-4-methylheptanedinitrile)
- 4594-78-9(2-(2-Cyanethyl)cyclohexanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti